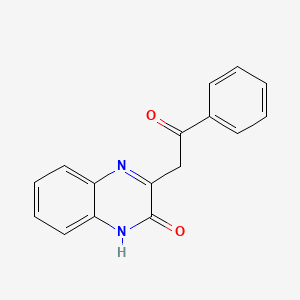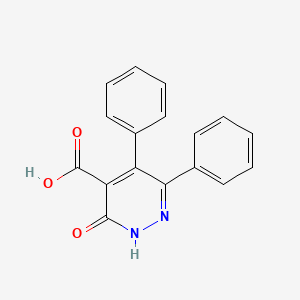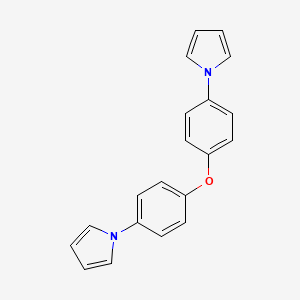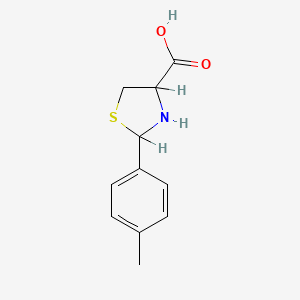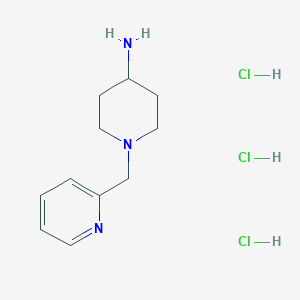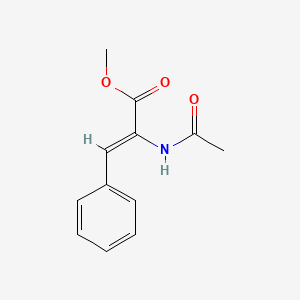
4-苯基吡咯烷-3-胺
描述
4-Phenylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenylpyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylpyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酶促合成
4-苯基吡咯烷-3-胺已使用酶促方法合成。Koszelewski 等人(2009 年)的一项研究展示了通过由 ω-转氨酶催化的动态动力学拆分制备对映异构体富集的 4-苯基吡咯烷-2-酮,一种密切相关的化合物。这一过程对于不对称合成 γ-氨基丁酸 (GABA) 衍生物和 4-芳基吡咯烷-2-酮具有重要意义 (Koszelewski, D., Clay, D., Faber, K., & Kroutil, W. (2009))。
对映异构体合成
Camps 等人(2007 年)报道了 3-氨基-4,4-二甲基-1-苯基吡咯烷-2-酮的对映异构体合成,它是 4-苯基吡咯烷-3-胺的类似物,突出了其作为有机合成中手性助剂的潜力 (Camps, P., Muñoz-Torrero, D., Rull, J., Font‐Bardia, M., & Solans, X. (2007))。
还原胺化
Manescalchi 等人(1994 年)探索了二羰基化合物与 (S)-缬氨酸甲酯的还原胺化,导致合成 N-取代的 (S)-2-苯基吡咯烷,一种与 4-苯基吡咯烷-3-胺相关的结构。此方法是合成各种环状胺的关键步骤 (Manescalchi, F., Nardi, A., & Savoia, D. (1994))。
抗惊厥和促智活性
Zhmurenko 等人(2019 年)合成了新的 4-苯基吡咯烷酮衍生物,其结构与 4-苯基吡咯烷-3-胺相似,并评估了它们的抗惊厥和促智活性。研究发现,某些衍生物表现出显着的活性,其功效超过了参考药物 (Zhmurenko, L. A., Litvinova, S., Mokrov, G., Kovalev, I. G., Voronina, T., Nerobkova, L., & Gudasheva, T. (2019))。
催化 C(sp3)-H 胺化
Broere 等人(2016 年)研究了带有氧化还原活性配体的钯配合物的催化 C(sp3)-H 胺化反应性。这项研究与涉及环状胺(如 4-苯基吡咯烷-3-胺)的催化转化有关 (Broere, D., van Leest, N. P., de Bruin, B., Siegler, M., & van der Vlugt, J. I. (2016))。
作用机制
Target of Action
The primary targets of 4-Phenylpyrrolidin-3-amine are currently unknown. This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Mode of Action
It’s known that the pyrrolidine ring, which is a part of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique way, potentially leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biochemical pathways . For instance, they have been found to interact with voltage-gated ion channels and modulate neurotransmission
Pharmacokinetics
It’s known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates . The impact of these properties on the bioavailability of 4-Phenylpyrrolidin-3-amine is currently unknown.
生化分析
Biochemical Properties
4-Phenylpyrrolidin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to active sites of enzymes and receptors. For instance, 4-Phenylpyrrolidin-3-amine has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . These interactions can modulate the activity of these enzymes, leading to changes in neurotransmitter levels and subsequent physiological effects.
Cellular Effects
The effects of 4-Phenylpyrrolidin-3-amine on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Phenylpyrrolidin-3-amine has been observed to affect the proliferation and differentiation of neuronal cells by altering the expression of genes involved in neurogenesis . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of key metabolites.
Molecular Mechanism
At the molecular level, 4-Phenylpyrrolidin-3-amine exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active site residues, while the phenyl group can engage in hydrophobic interactions, stabilizing the binding complex . These interactions can result in enzyme inhibition or activation, depending on the specific target. Furthermore, 4-Phenylpyrrolidin-3-amine can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenylpyrrolidin-3-amine can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 4-Phenylpyrrolidin-3-amine in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Phenylpyrrolidin-3-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and behavioral changes. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-Phenylpyrrolidin-3-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s pharmacokinetic properties, such as its half-life and bioavailability, and influence its overall biological activity.
Transport and Distribution
The transport and distribution of 4-Phenylpyrrolidin-3-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, 4-Phenylpyrrolidin-3-amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 4-Phenylpyrrolidin-3-amine is crucial for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, 4-Phenylpyrrolidin-3-amine may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism.
属性
IUPAC Name |
4-phenylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVJPRMSEZRNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3023502.png)

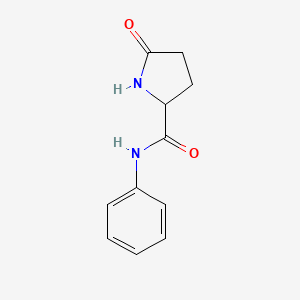
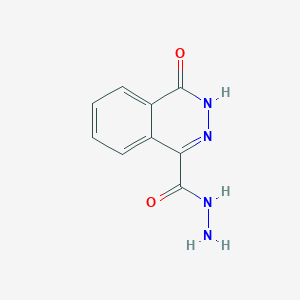
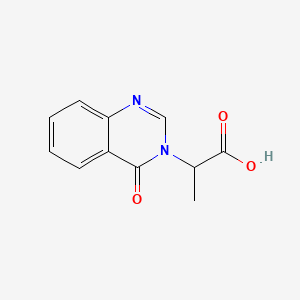
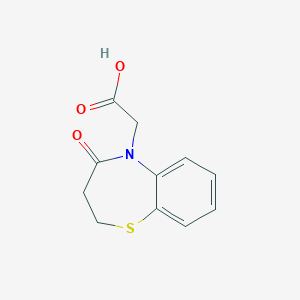
![2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid](/img/structure/B3023513.png)
